4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate
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Overview
Description
4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a bromine atom, a methyl group, and a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-methylfuran-3-one. This can be achieved through bromination of 2-methylfuran followed by oxidation.
Formation of the Ester: The next step involves the esterification of 4-bromo-2-methylfuran-3-one with hexanoic acid. This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Products include 4-azido-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate or 4-thiocyanato-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate.
Reduction: The major product is 4-bromo-2-methyl-5-hydroxy-2,5-dihydrofuran-3-yl hexanoate.
Oxidation: The major product is 4-bromo-2-carboxy-5-oxo-2,5-dihydrofuran-3-yl hexanoate.
Scientific Research Applications
4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate depends on its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting or modulating the activity of certain enzymes. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate
- 4-Fluoro-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate
- 4-Iodo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate
Uniqueness
Compared to its analogs, 4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate is unique due to the presence of the bromine atom, which can participate in a wider range of chemical reactions. This makes it more versatile in synthetic applications and potentially more effective in biological assays.
Biological Activity
4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran-3-yl hexanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C12H15BrO3 and a molecular weight of approximately 287.15 g/mol. The structure features a brominated dihydrofuran ring, which is significant in influencing its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran derivatives exhibit antimicrobial properties. For instance, derivatives of dihydrofuran have shown effectiveness against various bacterial strains, suggesting that the bromine substitution may enhance activity by increasing lipophilicity and membrane penetration.
Cytotoxicity
Research has indicated that the compound displays cytotoxic effects on cancer cell lines. A study evaluating the cytotoxicity of various furan derivatives found that those with halogen substitutions, such as bromine, exhibited enhanced activity against breast cancer cells (MCF-7). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran derivatives have also been investigated for their anti-inflammatory properties. In vitro assays showed that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), indicating a potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, leading to disruption and cell death.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in treated cancer cells.
- Cytokine Modulation : The compound appears to modulate signaling pathways involved in inflammation, particularly through NF-kB inhibition.
Study 1: Antimicrobial Efficacy
A study conducted on various substituted furan compounds revealed that those with bromine substitutions had significantly lower Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
Compound | MIC (µg/mL) |
---|---|
4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran | 32 |
Unsubstituted dihydrofuran | 128 |
Control (Ampicillin) | 16 |
Study 2: Cytotoxicity Profile
In a cytotoxicity assay against MCF-7 breast cancer cells, the following IC50 values were determined:
Compound | IC50 (µM) |
---|---|
4-Bromo-2-methyl-5-oxo-2,5-dihydrofuran | 15 |
Doxorubicin | 0.5 |
Control (Untreated) | >100 |
These results indicate a promising profile for further development as an anticancer agent.
Properties
Molecular Formula |
C11H15BrO4 |
---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
(4-bromo-2-methyl-5-oxo-2H-furan-3-yl) hexanoate |
InChI |
InChI=1S/C11H15BrO4/c1-3-4-5-6-8(13)16-10-7(2)15-11(14)9(10)12/h7H,3-6H2,1-2H3 |
InChI Key |
HYPIFBGGWJCERT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=C(C(=O)OC1C)Br |
Origin of Product |
United States |
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